molecular formula C11H14ClN3OS B7756393 2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride

2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride

Cat. No.: B7756393
M. Wt: 271.77 g/mol
InChI Key: CCEJUVBYWKDDBQ-UHFFFAOYSA-N
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Description

2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions . Another approach involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 4-hydroxy-2-quinolones

Uniqueness

2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride is unique due to its specific structural features, such as the presence of a sulfanyl group and an ethylazanium moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.ClH/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10;/h1-4H,5-7,12H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEJUVBYWKDDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCC[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCC[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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